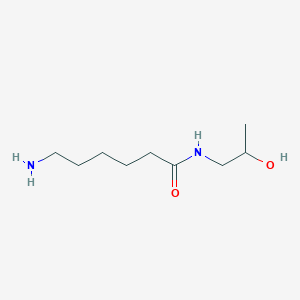![molecular formula C16H15N B14463804 2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile CAS No. 66818-56-2](/img/structure/B14463804.png)
2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H15N It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2’, 4’, and 6’ positions and a carbonitrile group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,4’,6’-trimethylbiphenyl.
Nitrile Introduction: The carbonitrile group is introduced at the 4 position of the biphenyl core through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methyl groups may influence the compound’s hydrophobicity and overall molecular conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanobiphenyl: Lacks the methyl groups, affecting its physical and chemical properties.
Uniqueness
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the nitrile group and the three methyl groups, which confer distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
66818-56-2 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
4-(2,4,6-trimethylphenyl)benzonitrile |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-9H,1-3H3 |
Clé InChI |
JGMNYCPOOZDJKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)










![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
